

# N-Methyl-DL-alanine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *H-N-Me-DL-Ala-OH*

Cat. No.: *B2556657*

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## Abstract

N-Methyl-DL-alanine is a non-proteinogenic  $\alpha$ -amino acid that has garnered significant interest in the fields of biochemistry and pharmaceutical development. The strategic addition of a methyl group to the nitrogen atom of DL-alanine confers unique physicochemical properties, influencing its biological activity and metabolic stability. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of N-Methyl-DL-alanine. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways to serve as a comprehensive resource for the scientific community.

## Discovery and History

The history of N-Methyl-DL-alanine is intrinsically linked to the broader exploration of amino acids. The parent amino acid, DL-alanine, was first synthesized in 1850 by Adolph Strecker. However, the specific discovery of its N-methylated form is less clearly documented in a single seminal publication. Its emergence in scientific literature is more of a gradual progression, driven by the growing interest in modified amino acids for various applications.

Key historical milestones include:

- Mid-20th Century: The development of synthetic organic chemistry techniques enabled the systematic modification of amino acids. Early methods for N-methylation of amino acids were being explored, laying the groundwork for the synthesis of compounds like N-Methyl-DL-alanine.
- Late 20th Century: With the rise of peptide chemistry and drug discovery, N-methylated amino acids became valuable tools for creating peptide analogs with enhanced properties. N-methylation was recognized as a strategy to increase proteolytic stability and improve pharmacokinetic profiles.[\[1\]](#)
- 2011 and onward: Discussions and refinements of synthetic methods, such as the reaction of  $\alpha$ -bromopropionic acid with methylamine, became more accessible in scientific forums, indicating its established role as a research chemical.[\[2\]](#)

N-Methyl-DL-alanine is now widely used in biochemical research, particularly in studies of amino acid transport mechanisms and as a building block for peptide and protein analogues in drug design and development.[\[3\]](#)

## Physicochemical Properties

The introduction of a methyl group to the amino group of DL-alanine significantly alters its physical and chemical characteristics compared to its parent molecule.

Property	Value	Reference
Molecular Formula	C4H9NO2	[4]
Molecular Weight	103.12 g/mol	[4]
Appearance	White to off-white crystalline powder	[4]
Melting Point	209-211 °C	[4]
Boiling Point	190.1±23.0 °C (Predicted)	[4]
Solubility in Water	~50 g/100 mL	[4]
pKa1	2.22 (+1) (25°C)	[4]
pKa2	10.19 (0) (25°C)	[4]

## Synthesis of N-Methyl-DL-alanine

Several synthetic routes for N-Methyl-DL-alanine have been established. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

### Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a common method for the synthesis of N-Methyl-DL-alanine starting from  $\alpha$ -bromopropionic acid and methylamine.[2]

Materials:

- $\alpha$ -Bromopropionic acid
- Aqueous methylamine solution (e.g., 40%)
- Methanol
- Ether
- Hydrochloric acid (for pH adjustment, if necessary)

- Sodium hydroxide (for pH adjustment, if necessary)
- Standard laboratory glassware
- Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve  $\alpha$ -bromopropionic acid in an excess of cold (0-4 °C) aqueous methylamine solution. The large excess of methylamine is used to favor the formation of the monosubstituted product and minimize the formation of di- and tri-alkylated byproducts.
- **Reaction:** Stir the mixture at room temperature for several days (e.g., 4 days) to allow the reaction to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup:**
  - Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methylamine and water.
  - The resulting crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot water.
  - Add methanol to the aqueous solution until the solution becomes cloudy.
  - Cool the solution slowly to room temperature and then in an ice bath to induce crystallization.
- **Isolation and Drying:**
  - Collect the crystals by vacuum filtration and wash them with cold methanol and then with ether to remove any remaining impurities.
  - Dry the purified N-Methyl-DL-alanine crystals under vacuum.

Expected Yield: 65-70% of the theoretical amount.

## Alternative Synthetic Routes

- **Direct Methylation of Alanine:** This method involves the use of a methylating agent, such as methyl iodide, in the presence of a base to directly methylate the amino group of DL-alanine. [\[5\]](#)
- **Reductive Amination:** This approach involves the reaction of a pyruvate derivative with methylamine in the presence of a reducing agent. [\[5\]](#)

## Biological Activity and Applications

N-Methyl-DL-alanine is a versatile molecule with applications in various areas of research and development.

## Amino Acid Transport Studies

N-Methyl-DL-alanine can be used to investigate the mechanisms of amino acid transport across biological membranes. Its structural similarity to natural amino acids allows it to interact with amino acid transporters, making it a useful tool for studying transporter specificity and kinetics.

## Peptide and Protein Analogues

The incorporation of N-Methyl-DL-alanine into peptides can significantly enhance their pharmacological properties. N-methylation can:

- **Increase Proteolytic Stability:** The methyl group can sterically hinder the approach of proteases, thereby increasing the half-life of the peptide in biological systems. [\[1\]](#)
- **Improve Bioavailability:** The increased lipophilicity of N-methylated peptides can lead to improved absorption and distribution. [\[5\]](#)

While direct quantitative data for N-Methyl-DL-alanine is limited, studies on peptide analogues containing N-methylated amino acids provide valuable insights. For example, an angiotensin II analog containing N-Methyl-L-alanine demonstrated different activities in in vitro and in vivo settings. [\[6\]](#)

Parameter	In Vitro (Isolated Rat Uterus)	In Vivo (Rat Pressor Assay)	Reference
Biological Activity	Antagonist Activity	Agonist (Pressor) Activity	[6]
Quantitative Metric	pA2 Value: 8.2	0.9% of Angiotensin II	[6]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

## Neuroscience Research

N-Methyl-DL-alanine and its derivatives are utilized in neuropharmacological studies to investigate their effects on neurotransmitter systems.[7] Their potential to modulate neuronal function makes them interesting candidates for the development of therapeutics for neurological disorders.

## Spectroscopic Analysis

Standard spectroscopic techniques are used to characterize N-Methyl-DL-alanine.

## Experimental Protocol: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve a sufficient amount of N-Methyl-DL-alanine in a deuterated solvent (e.g., D2O, CD3OD, or DMSO-d6). For 1H NMR, a concentration of 5-10 mg/mL is typically sufficient. For 13C NMR, a more concentrated solution is preferred. Filter the solution to remove any particulate matter.
- **Data Acquisition:** Acquire 1H and 13C NMR spectra on a suitable NMR spectrometer.
- **Data Analysis:** The chemical shifts and coupling constants of the observed signals will be characteristic of the N-Methyl-DL-alanine structure.

Mass Spectrometry (MS):

- **Sample Preparation:** For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility of the amino acid. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- **GC-MS Analysis:** Inject the derivatized sample into the GC-MS system. The gas chromatograph will separate the analyte, which is then ionized and detected by the mass spectrometer, providing information about its mass-to-charge ratio.

#### Infrared (IR) Spectroscopy:

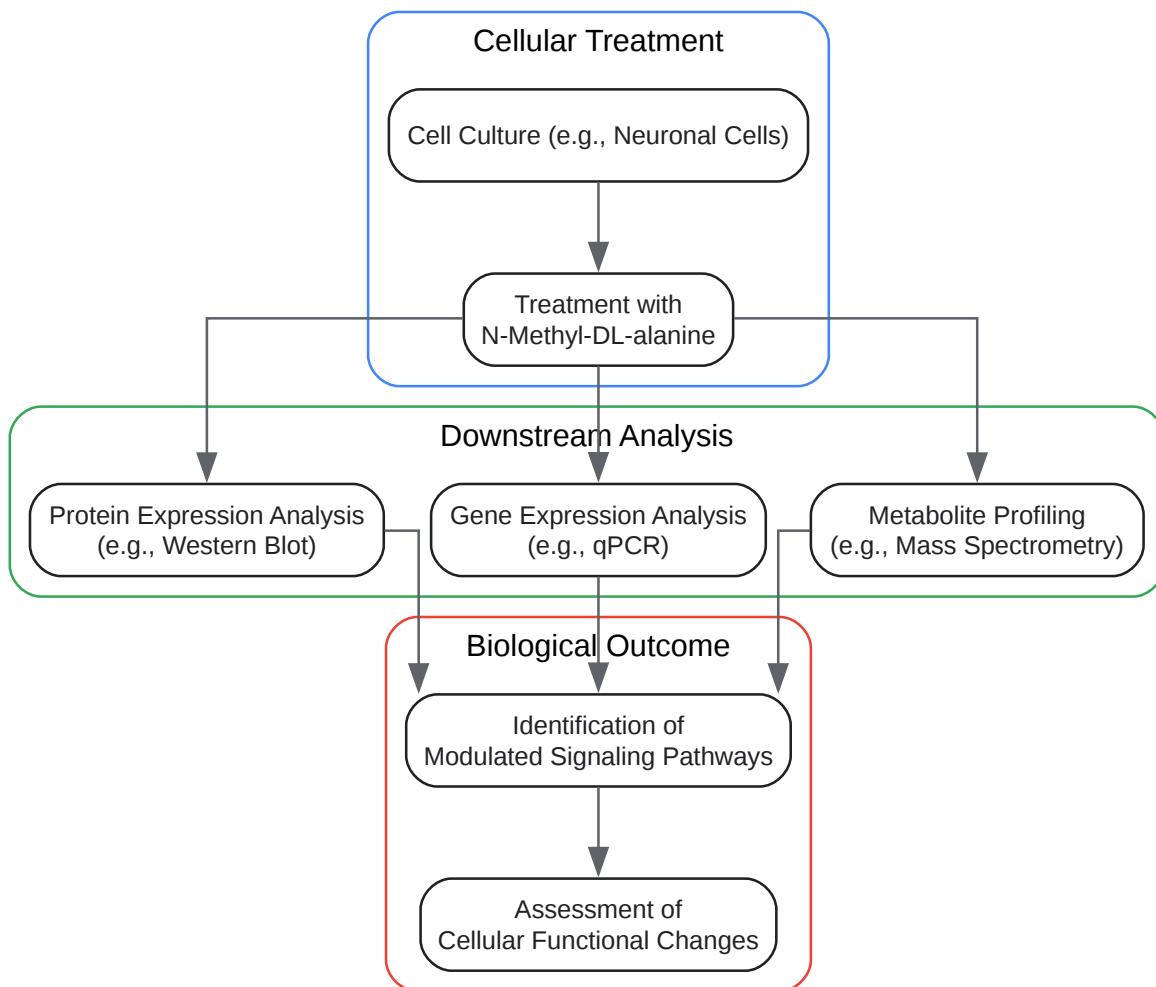
- **Sample Preparation:** Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.
- **Data Acquisition:** Record the IR spectrum over the appropriate wavelength range (typically 4000-400  $\text{cm}^{-1}$ ).
- **Data Analysis:** The positions and intensities of the absorption bands will correspond to the vibrational modes of the functional groups present in N-Methyl-DL-alanine (e.g., C=O, N-H, C-H).

## Signaling Pathways and Mechanisms of Action

The precise signaling pathways directly modulated by N-Methyl-DL-alanine are not yet fully elucidated. However, as an amino acid derivative, it is expected to interact with pathways involved in amino acid transport, metabolism, and potentially neurotransmission.

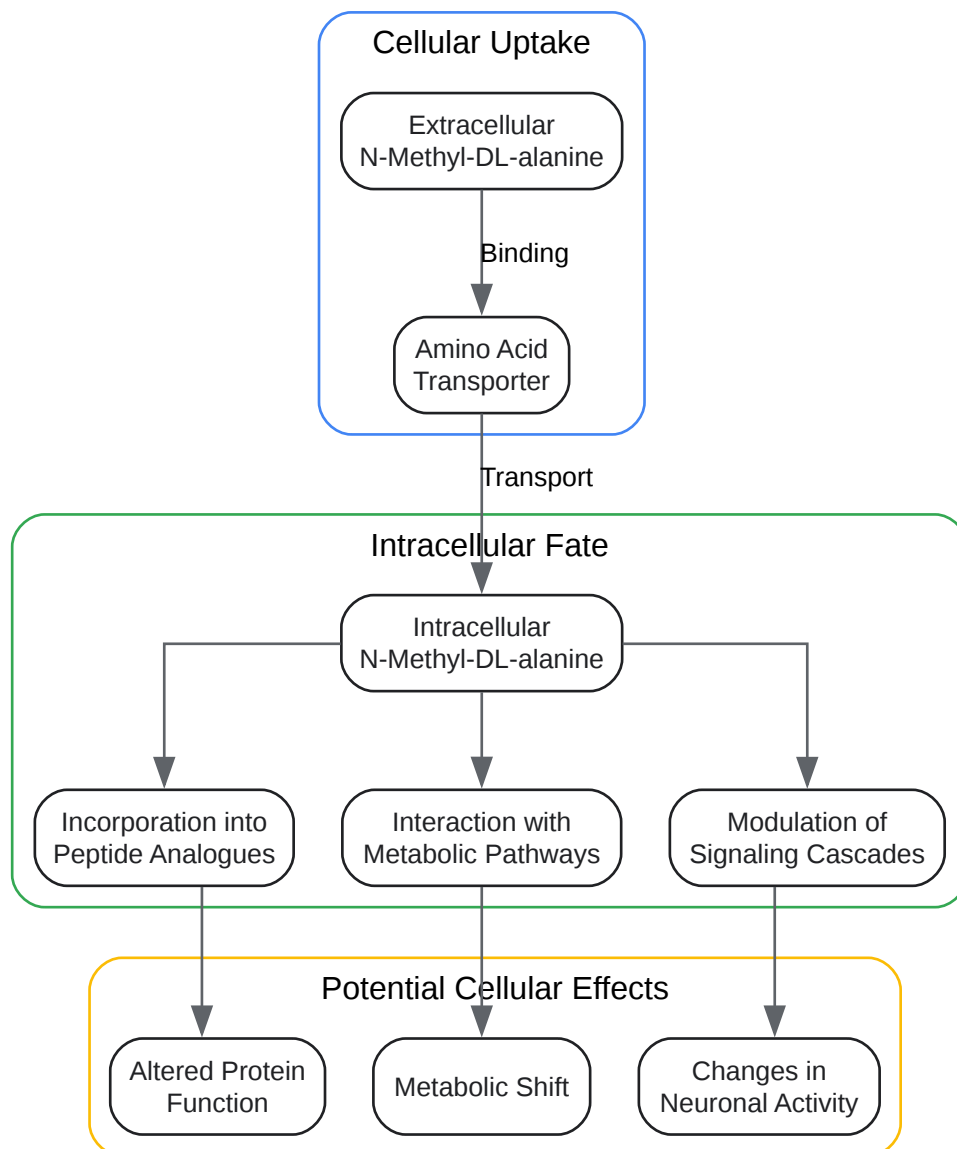
The following diagram illustrates a hypothetical workflow for studying the effects of N-Methyl-DL-alanine on a generic cell signaling pathway.

## Experimental Workflow: Investigating Cellular Effects





## Hypothetical Cellular Pathway for N-Methyl-DL-alanine



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